molecular formula C6H6N4 B1395991 [1,2,3]Triazolo[1,5-a]pyridin-4-amine CAS No. 697739-18-7

[1,2,3]Triazolo[1,5-a]pyridin-4-amine

Cat. No. B1395991
CAS RN: 697739-18-7
M. Wt: 134.14 g/mol
InChI Key: TUBNRGVJLOWCET-UHFFFAOYSA-N
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Description

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . This class of compounds has been found in various structures important in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . They have been used as anticancer agents via the suppression of the ERK signaling pathway .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another common approach is the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .


Molecular Structure Analysis

The ring system of [1,2,4]triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . The molecular structure and vibrational spectra of these compounds have been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .

Scientific Research Applications

Synthesis Methods

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Biological Activities

Compounds containing a triazole structure, such as “[1,2,3]Triazolo[1,5-a]pyridin-4-amine”, exhibit broad biological activities . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Pharmaceutical Applications

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Material Science Applications

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” has various applications in the material sciences fields . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Fatty Acid-Binding Proteins (FABPs) Targeting

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Vasodilators, Hypotensive, and Hypoglycemic Applications

Pyrazolo [4,3- b ]pyridine and triazolo [4,5- b ]pyridine derivatives are of interest for their various applications as vasodilators, hypotensive, hypoglycemic, anti-inflammatory, analgesic, antiasthmatic, antipyretic agents .

Anticancer Applications

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” has been shown to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells .

Antifungal Applications

“[1,2,3]Triazolo[1,5-a]pyridin-4-amine” is found in commonly used antifungals in clinical application .

properties

IUPAC Name

triazolo[1,5-a]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBNRGVJLOWCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,3]Triazolo[1,5-a]pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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